Bis(ethenyloxy)(dimethyl)silane

Description

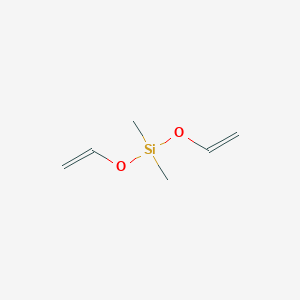

Structure

2D Structure

Properties

CAS No. |

15074-68-7 |

|---|---|

Molecular Formula |

C6H12O2Si |

Molecular Weight |

144.24 g/mol |

IUPAC Name |

bis(ethenoxy)-dimethylsilane |

InChI |

InChI=1S/C6H12O2Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2H2,3-4H3 |

InChI Key |

BDTMAZMGQMUGJL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(OC=C)OC=C |

Related CAS |

177189-96-7 |

Origin of Product |

United States |

Polymerization and Crosslinking Mechanisms Involving Bis Ethenyloxy Dimethyl Silane Moieties

Cationic Polymerization of Vinyl Ethers Silanes

Cationic polymerization is a chain-growth polymerization process initiated by an electrophilic species, such as a carbocation. researchgate.net Monomers suitable for this type of polymerization are typically those with electron-donating substituents that can stabilize the resulting cationic propagating center. nih.govacs.org Vinyl ethers, including those with silane (B1218182) groups like bis(ethenyloxy)(dimethyl)silane, are excellent candidates for cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the positive charge on the growing polymer chain. researchgate.netnih.govacs.org

Initiation Systems and Catalytic Principles

The choice of the initiating system is critical in cationic polymerization as it dictates the control over the polymerization process, including the molecular weight and dispersity of the resulting polymer. Various systems have been developed to initiate the cationic polymerization of vinyl ethers.

Lewis Acid-Mediated Initiation (e.g., TiCl₄, BCl₃)

Lewis acids are among the most common co-initiators for the cationic polymerization of vinyl ethers. mdpi.com They are electron-acceptor molecules that can activate a protic initiator (like water or an alcohol) or an alkyl halide to generate a carbocationic species that initiates polymerization. acs.org Titanium tetrachloride (TiCl₄) and boron trichloride (B1173362) (BCl₃) are potent Lewis acids frequently employed for this purpose. mdpi.comgoogle.com

The initiation mechanism typically involves the Lewis acid complexing with a proton source (protogen) or a cation source (cationogen). For instance, in the presence of trace amounts of water, a Lewis acid like BCl₃ can generate a protonic acid, which then protonates the vinyl ether monomer to start the polymerization. google.com

Table 1: Examples of Lewis Acid-Based Initiating Systems for Vinyl Ether Polymerization

| Lewis Acid | Co-initiator/Proton Source | Monomer Example | Observations |

|---|---|---|---|

| TiCl₄ | iBVE-HCl adduct | Isobutyl vinyl ether (iBVE) | Can lead to stereoregular polymers, especially with bulky ligands. nih.govresearchgate.net |

| BCl₃ | Amides, Dimethyl Sulfoxide | Isobutene | Used in living polymerization systems. google.com |

Research has shown that the combination of a Lewis acid with a bulky ligand can lead to stereoselective polymerization of vinyl ethers, yielding isotactic polymers. nih.govresearchgate.net For example, titanium complexes with TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) have been shown to be effective catalysts for the isospecific polymerization of vinyl ethers when used in conjunction with TiCl₄. researchgate.net

Metal-Halide-Free Initiating Systems (e.g., HCl/Ether, Heteropoly Acids)

Concerns over metal contamination in the final polymer have driven the development of metal-halide-free initiating systems. These systems offer a more environmentally benign approach to cationic polymerization.

An example of such a system is the use of a hydrogen chloride/ether adduct. google.com Living cationic polymerization of various alkyl vinyl ethers has been achieved using an HCl/diethyl ether or HCl/1,4-dioxane initiating system in nonpolar solvents. google.com This represents one of the first metal-free living cationic systems. google.com Another approach involves the use of trifluoromethanesulfonic acid (triflic acid) in combination with dialkyl sulfides, which act as a base to stabilize the carbocationic chain ends and promote living polymerization.

Heteropoly acids, such as H₃PW₁₂O₄₀, have also been explored as heterogeneous catalysts for the living cationic polymerization of vinyl ethers. google.com These solid acids can initiate polymerization in the presence of a weak base, like dimethyl sulfide, in a suitable solvent, leading to polymers with narrow molecular weight distributions. A key advantage of this system is the ease of catalyst removal from the final polymer.

Dendritic Carbenium Ion Initiated Polymerization

Dendritic polymers are highly branched, tree-like macromolecules with a well-defined structure. The use of dendritic molecules as initiators in polymerization can lead to the formation of unique polymer architectures, such as star-shaped or hybrid dendritic-linear block copolymers. nih.gov

In the context of cationic polymerization, dendritic diarylcarbenium ions have been used to initiate the polymerization of vinyl ethers. These initiators can be generated electrochemically and used in flow microreactors to achieve controlled polymerization. The resulting carbocationic polymer end can be effectively trapped by nucleophiles to yield polymers with very narrow molecular weight distributions. While specific studies on the use of dendritic carbenium ions for the polymerization of this compound are not prevalent in the reviewed literature, the principles established for other vinyl ethers suggest its feasibility. The dendritic initiator would provide a multi-site initiation core from which polymer chains of this compound could grow, leading to star-like polymers with a silane-rich core or periphery, depending on the initiator design.

Mechanistic Investigations of Propagation and Chain Transfer

The propagation step in cationic polymerization involves the repeated addition of monomer molecules to the growing carbocationic chain end. researchgate.net The mechanism is an electrophilic attack of the carbocation on the electron-rich double bond of the monomer. nih.gov

Chain transfer is a competing reaction that can limit the molecular weight of the polymer and broaden its distribution. It involves the termination of a growing polymer chain with the simultaneous formation of a new cation that can initiate a new chain. Chain transfer can occur to the monomer, counter-ion, polymer, or solvent. nih.gov In the polymerization of vinyl ethers, β-proton elimination from the growing chain to the monomer is a common chain transfer event.

Mechanistic studies often employ techniques like kinetics, end-group analysis, and computational modeling to understand the intricacies of propagation and chain transfer. These studies have revealed that the stability of the propagating carbocation and the nature of the counter-ion play crucial roles in determining the rates of propagation and chain transfer. A less nucleophilic counter-ion and a more stable carbocation generally favor propagation over termination and transfer.

Living Cationic Polymerization for Controlled Macromolecular Architectures

Living polymerization is a type of chain polymerization where chain termination and transfer reactions are absent or significantly suppressed. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers and star polymers.

Several strategies have been developed to achieve living cationic polymerization of vinyl ethers:

Use of a weak Lewis acid or a combination of a strong Lewis acid with a weak Lewis base: This approach helps to moderate the reactivity of the Lewis acid and stabilize the propagating cation. google.com

Addition of a common-ion salt: This can suppress the dissociation of the propagating species into free ions, which are more prone to side reactions.

Use of initiating systems that generate a suitably nucleophilic counter-ion: This counter-ion can reversibly cap the growing chain, establishing the desired equilibrium between active and dormant species.

Living cationic polymerization provides a powerful tool for creating well-defined polymers from this compound. This control over the macromolecular architecture is essential for tailoring the material properties for specific applications, such as in coatings, adhesives, and advanced composites.

Precision Control of Molecular Weight and Polydispersity

Achieving precise control over polymer molecular weight (Mn) and polydispersity (Đ) is crucial for tailoring material properties. For polymers derived from vinyl ethers, including those from this compound, this control is realized through controlled/living polymerization techniques. These methods are designed to minimize irreversible termination and chain transfer reactions that broaden the molecular weight distribution.

Degenerative chain transfer (DT) processes are particularly effective for vinyl ethers. nii.ac.jp In these systems, a dynamic equilibrium is established between a small number of active propagating species and a large population of dormant species. nii.ac.jp This rapid and reversible exchange ensures that all polymer chains grow at a similar rate, leading to polymers with predictable molecular weights and narrow polydispersity. nii.ac.jp The molecular weight can be controlled by the initial ratio of the monomer concentration to the chain transfer agent concentration. nii.ac.jp

Another powerful technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which can be adapted for the cationic polymerization of vinyl ethers. This method allows for the synthesis of polymers with controllable molecular mass and low dispersity, often at very low catalyst loadings. nih.gov For instance, organocatalytic RAFT polymerization of vinyl ethers has been shown to produce well-defined polymers. nih.govrsc.org The choice of initiator and chain transfer agent is critical in these systems. Palladium-based complexes have also been investigated for initiating the cationic polymerization of vinyl silyl (B83357) ethers, offering another pathway for reaction control. nih.gov

The table below summarizes key parameters from a controlled cationic copolymerization of a vinyl ether (EVE) with a cyclic thioacetal (7-CTA), illustrating the principles of molecular weight control.

| Parameter | Value |

| Initial Monomer/CTA Ratio ([EVE]₀/[7-CTA]₀) | 20 |

| Initial Concentrations (mM) | [EVE]₀/[7-CTA]₀/[Initiator]₀/[ZnCl₂]₀ = 4000/200/20/4.0 |

| Solvent System | CH₂Cl₂/n-hexane/Et₂O (20/10/10) |

| Temperature | -40 °C |

| Final Molecular Weight (Mn) | 19,500 g/mol |

| Data derived from a controlled cationic copolymerization study of ethyl vinyl ether (EVE) and a cyclic thioacetal (7-CTA), demonstrating principles applicable to divinyl ether systems. researchgate.net |

Synthesis of Block Copolymers and End-Functionalized Polymers

The high degree of control afforded by modern polymerization techniques enables the synthesis of advanced polymer architectures such as block copolymers and end-functionalized polymers. The key to these syntheses is the preservation of the active center at the polymer chain end after the first monomer has been consumed.

Controlled polymerization methods like organocatalytic degenerate chain transfer (DCT) produce polymers with high chain-end fidelity. rsc.org This means the dormant chain end remains capable of re-initiation. Consequently, a second, different monomer can be added sequentially to the reaction mixture to grow a new block, resulting in a well-defined block copolymer. rsc.org This process can be repeated to create multiblock structures. researchgate.net

Similarly, cationic RAFT polymerization of vinyl ethers yields polymers with a reactive trithiocarbonate (B1256668) group at the chain end. nih.gov This group not only controls the first polymerization stage but also serves as a versatile handle for subsequent modifications. It can be used to initiate a second polymerization of a different monomer (either cationic or radical), leading to block copolymers through a process known as mechanistic switching. nih.gov This high chain-end fidelity is also crucial for introducing specific functionalities by quenching the living polymerization with a suitable terminating agent.

Photocationic Polymerization Processes

Photoacid Generators and UV-Irradiation Protocols

Photocationic polymerization is initiated by strong Brønsted or Lewis acids that are generated upon UV irradiation of a photoacid generator (PAG). researchgate.net This method offers spatial and temporal control over the curing process. For vinyl ether systems, common PAGs include onium salts such as iodonium (B1229267) and sulfonium (B1226848) salts. researchgate.net

Upon exposure to UV light of a specific wavelength, the PAG undergoes photolysis, releasing a strong acid that initiates the cationic polymerization of the vinyl ether double bonds. Triarylsulfonium salts are effective for this purpose. researchgate.net Another approach involves the use of photoremovable protecting groups (PPGs). researchgate.net For instance, a silane can be functionalized with a 2-nitrobenzyl-based group. researchgate.net UV irradiation cleaves this group, generating a reactive silanol (B1196071), which can then undergo condensation. While this specific example relates to the silane moiety, the principle of using light to generate a reactive species is central to photopolymerization.

The efficiency of the polymerization depends on the UV irradiation conditions, including the wavelength and intensity of the light source, as well as the concentration and type of the PAG.

Tandem Cationic Polymerization and Sol-Gel Hybridization

This compound is a hybrid monomer, meaning it can undergo two different types of polymerization. The vinyl ether groups are polymerized cationically, while the alkoxysilane group can participate in a sol-gel process (hydrolysis and condensation). When a photoacid generator is used, these two reactions can occur simultaneously in a tandem process. researchgate.net

Upon UV irradiation, the PAG decomposes to generate a strong acid. researchgate.net This acid concurrently catalyzes both the cationic ring-opening polymerization of the vinyl ether functions and the hydrolysis and condensation of the alkoxysilane groups in the presence of ambient moisture. researchgate.net This dual-curing mechanism leads to the formation of a highly crosslinked organic-inorganic hybrid network, often classified as a type II polyvinyl-polysilicate nanocomposite. researchgate.net The kinetics of both the organic (vinyl ether) and inorganic (silane) network formations can be monitored in real-time using techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net

Organocatalytic Degenerate Chain Transfer (DCT) Polymerization

Organocatalytic Degenerate Chain Transfer (DCT) polymerization is a sophisticated metal-free method for the controlled polymerization of vinyl ethers. rsc.org This technique often utilizes a photocatalyst, such as a bisphosphonium salt (BPS), in combination with a chain transfer agent (CTA), like a thioacetal. rsc.orgmdpi.com

The process is initiated by visible light, which excites the organophotocatalyst. The excited catalyst then interacts with the CTA to generate a carbocationic species that initiates polymerization. mdpi.com The polymerization is controlled through a degenerative transfer mechanism, where the propagating cationic chain end reversibly exchanges with the dormant thioacetal CTA. rsc.orgmdpi.com This maintains a low concentration of active species at any given time, preventing side reactions and allowing for the synthesis of colorless, well-defined poly(vinyl ether)s with controlled molecular weights and narrow distributions. rsc.org A key advantage of this system is the ability to exert temporal control; the polymerization can be started and stopped simply by turning the light source on and off. rsc.org The high fidelity of the chain ends makes this method ideal for synthesizing block copolymers and end-functionalized polymers. rsc.org

Kinetics of Alkoxysilane and Organoalkoxysilane Polymerization (General Context)

The polymerization of alkoxysilanes, which provides the basis for the sol-gel reaction of the silane moiety in this compound, is a complex process involving two primary steps: hydrolysis and condensation. mdpi.commdpi.com

Hydrolysis: In the first step, the alkoxy groups (OR) on the silicon atom are replaced by hydroxyl groups (OH) through reaction with water. This reaction can be catalyzed by either an acid or a base. mdpi.com

≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxysilane groups to form siloxane bridges (Si-O-Si), releasing either water or an alcohol molecule. mdpi.com

≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O (Water-producing condensation)

≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH (Alcohol-producing condensation)

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research has been conducted to gather scientific data concerning the polymerization and crosslinking mechanisms of this compound, with a specific focus on the factors influencing its hydrolysis and condensation reaction rates, as well as the mechanisms of siloxane bridge formation.

Due to the absence of specific research on this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The general principles of silane hydrolysis and condensation are well-established for other related compounds; however, providing such information would not meet the strict requirement of focusing solely on this compound.

Therefore, the requested article on the "," including subsections on the "Factors Influencing Hydrolysis and Condensation Reaction Rates" and "Mechanisms of Siloxane Bridge Formation," cannot be generated at this time due to the lack of available scientific literature.

Advanced Characterization Methodologies for Bis Ethenyloxy Dimethyl Silane Derivatives

Spectroscopic Analysis

Spectroscopic analysis is the cornerstone for elucidating the structure and transformations of organosilicon compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for tracking the chemical environments of specific nuclei and the evolution of functional groups.

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of silane (B1218182) derivatives. By analyzing different nuclei such as ¹H, ¹³C, ²⁹Si, and ³¹P, a detailed picture of the molecular framework, connectivity, and even the surrounding chemical environment can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. For bis(ethenyloxy)(dimethyl)silane derivatives, ¹H NMR is used to identify and quantify the key proton environments: the vinyl (ethenyloxy) groups and the methyl groups attached to the silicon atom.

The vinyl protons typically appear as a set of multiplets in the range of δ 4.0-7.0 ppm, with characteristic coupling constants for geminal, cis, and trans relationships. The protons of the methyl groups directly bonded to the silicon atom (Si-CH₃) are highly shielded and resonate at a distinct upfield region, typically between δ 0.0 and 0.6 ppm. rsc.orgchemicalbook.com The integration of these signals allows for the determination of the ratio of vinyl to methyl groups, confirming the compound's identity and purity.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Dimethylsilane Derivatives

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Dimethylsilane | Si-CH₃ | 0.09 | chemicalbook.com |

| Dimethylsilane | Si-H | 3.80 | chemicalbook.com |

| (4-Bromophenyl)dimethyl(phenyl)silane | Si-CH₃ | 0.57 | rsc.org |

| tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate | Si-CH₃ | 0.49 | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. In this compound derivatives, each unique carbon atom yields a distinct signal. The vinyl carbons (=CH and =CH₂) are observed in the downfield region of the spectrum, while the methyl carbons attached to silicon appear significantly upfield, often near 0 ppm. researchgate.netchemicalbook.com Two-dimensional NMR techniques like HMQC and HMBC can be used to correlate proton and carbon signals, confirming the complete structural assignment. bas.bg

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Silane Derivatives

| Compound Type / Functional Group | Carbon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Alkylsilanes | Si-CH₃ | -2.5 to 10 | rsc.orgresearchgate.net |

| Vinylsilanes | C=C (vinyl) | 125 to 140 | mdpi.com |

| Bridging Alkyl Groups in Bis-silanes | Propyl chain carbons | 10 to 50 | researchgate.net |

| Aromatic Silanes | Aromatic Carbons | 127 to 138 | rsc.orgchemicalbook.com |

Silicon-29 (²⁹Si) NMR is uniquely suited for analyzing the silicon core of these molecules. Although ²⁹Si has a low natural abundance (4.7%), it provides invaluable information about the substitution pattern at the silicon atom. huji.ac.il The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents. For instance, the number of oxygen atoms bonded to the silicon atom in siloxanes significantly influences the chemical shift, which is categorized using the M, D, T, and Q notation (representing one, two, three, and four oxygen bonds, respectively). researchgate.net

For a monomer like this compound, a single resonance corresponding to a D-type environment would be expected. During hydrolysis and condensation reactions, the disappearance of this monomer signal and the appearance of new signals corresponding to various siloxane structures (e.g., D², T¹, etc.) can be monitored to understand the polymerization process. researchgate.net The chemical shifts for dimethylsilyl units in various compounds typically appear in a predictable range. rsc.org

Table 3: Representative ²⁹Si NMR Chemical Shifts for Dimethylsilyl Environments

| Compound | Silicon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| (4-Bromophenyl)dimethyl(phenyl)silane | Ar-Si(CH₃)₂-Ar | -7.49 | rsc.org |

| tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate | Ar-Si(CH₃)₂-Ar | -7.59 | rsc.org |

| Trimethylsilyl groups on silica (B1680970) | (CH₃)₃Si-O-Surface | ~10 | uni-muenchen.de |

| Vinyl-hydroxyl-silicone resins | Vinyl-Si(O-)₂-OH | -70 to -80 | researchgate.net |

In catalytic applications involving this compound derivatives, such as hydrosilylation or cross-coupling reactions, phosphine-based catalysts are often employed. Phosphorus-31 (³¹P) NMR is an essential tool for characterizing these catalysts and monitoring their transformations during a reaction. magritek.com Since ³¹P is a 100% abundant, spin-½ nucleus, ³¹P NMR provides high-resolution spectra with a wide chemical shift range.

This technique can be used to identify the phosphine (B1218219) ligand, observe its coordination to a metal center (indicated by a change in chemical shift), and track its potential oxidation to phosphine oxide, which is a common deactivation pathway. magritek.com For example, the ³¹P chemical shift of a phosphine ligand can change significantly upon binding to a metal or upon oxidation, allowing for direct observation of the catalyst's state. mdpi.commagritek.com

Table 4: Example ³¹P NMR Chemical Shifts for Phosphine Ligands and Derivatives

| Compound / Species | Phosphorus Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Silica-grafted phosphine ligand | P(Ar)₃ | -10.7 | mdpi.com |

| Silica-grafted phosphine ligand (second species) | P(Ar)₃ | -8.8 | mdpi.com |

| Triphenylphosphine Oxide | O=P(Ph)₃ | 47.3 | magritek.com |

| Phosphinic acid ester (side product) | Side Product | 55.3 | magritek.com |

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound derivatives, FTIR is particularly useful for monitoring chemical reactions by observing the appearance or disappearance of characteristic vibrational bands.

Key characteristic peaks include the C=C stretching of the vinyl group, the strong Si-O-C stretching vibrations, and the bands associated with the Si-CH₃ groups. researchgate.net For example, during hydrolysis, the disappearance of the Si-O-C band and the emergence of a broad O-H stretching band (from silanol (B1196071), Si-OH) and eventually a broad Si-O-Si (siloxane) band would indicate the progress of the reaction. researchgate.net

Table 5: Key FTIR Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Vinyl (C=C-H) | =C-H Stretch | ~3050 | nist.gov |

| Vinyl (C=C) | C=C Stretch | ~1600 | nist.gov |

| Methyl (on Si) | C-H Stretch | 2960-2900 | researchgate.net |

| Methyl (on Si) | CH₃ Bending | 1490-1530 | researchgate.net |

| Dimethylsilyl | Si-CH₃ Rocking/Bending | ~1260, ~800 | researchgate.net |

| Vinyl Ether / Alkoxysilane | Si-O-C Stretch | 1070-1100 | researchgate.netresearchgate.net |

| Siloxane (product of hydrolysis) | Si-O-Si Stretch | 1000-1100 (broad) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Thermal Analysis

Advanced characterization of polymers derived from this compound relies on a suite of analytical techniques to elucidate their molecular properties and reaction kinetics. Chromatographic and thermal analysis methods are fundamental in this regard, providing critical data on polymer size, monomer conversion, and the energetic profile of the polymerization process.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. This method separates dissolved polymer molecules based on their effective size in solution, or hydrodynamic volume. kjmm.orgnii.ac.jp The process involves injecting a dissolved polymer sample into a mobile phase that flows through a column packed with porous gel particles. kjmm.org Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. google.com Smaller molecules penetrate the pores to varying extents, resulting in a longer path and later elution. google.com

The primary data obtained from GPC are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Mn provides insight into properties like flexibility, while Mw is more indicative of strength and viscosity. kjmm.org The PDI is a crucial measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains are of the same length. A broader distribution (higher PDI) can significantly affect the material's end-use properties, including melt viscosity, toughness, and cure time. kjmm.org

For polymers synthesized from this compound, GPC analysis is typically conducted using a system equipped with a series of polystyrene-divinylbenzene columns and a differential refractive index (RID) detector, which is sensitive to changes in the concentration of the eluting polymer. google.comresearchgate.net Tetrahydrofuran (B95107) (THF) is a common mobile phase for such polysiloxane-based materials. google.com

Table 1: Representative GPC Data for a Photopolymerized this compound System

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Polymer A | 18,500 | 35,150 | 1.90 |

| Polymer B | 22,300 | 45,700 | 2.05 |

| Polymer C | 19,800 | 38,610 | 1.95 |

Gas Chromatography (GC) for Monomer Conversion Monitoring

Gas Chromatography (GC) is a powerful and widely used technique for monitoring the progress of a polymerization reaction by quantifying the consumption of the monomer over time. The method is particularly well-suited for volatile monomers like this compound. GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.

To monitor monomer conversion, aliquots are taken from the reaction mixture at specific time intervals. These samples are typically diluted with a suitable solvent and may be mixed with an internal standard—a non-reactive compound of known concentration—to improve quantitative accuracy. The samples are then injected into the GC. As the sample vaporizes and is carried by an inert gas (mobile phase) through the column, the this compound monomer is separated from the solvent, internal standard, and any other volatile components.

A detector, such as a Flame Ionization Detector (FID), measures the amount of each component as it elutes. By comparing the peak area of the monomer to that of the internal standard at different reaction times, the decrease in monomer concentration can be accurately tracked. researchgate.net This data allows for the calculation of monomer conversion as a function of time, providing essential information for understanding reaction kinetics and optimizing process conditions. researchgate.net

Table 2: GC Monitoring of Monomer Conversion for this compound Polymerization

| Reaction Time (minutes) | Monomer Peak Area (a.u.) | Conversion (%) |

| 0 | 54,320 | 0 |

| 5 | 31,505 | 42 |

| 10 | 16,839 | 69 |

| 20 | 5,975 | 89 |

| 30 | 1,630 | 97 |

Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a specialized thermal analysis technique used to investigate the kinetics of photopolymerization reactions. It measures the heat flow associated with the reaction when initiated by UV or visible light. researchgate.net The instrument consists of a standard DSC modified with a light source, such as a high-pressure mercury lamp, that can irradiate the sample and a reference pan simultaneously. researchgate.net

During a Photo-DSC experiment, a sample containing the this compound monomer and a suitable photoinitiator is placed in the DSC cell and held at a constant temperature (isothermal mode). palaeo-electronica.org When the UV lamp is turned on, the photoinitiator generates reactive species that trigger the polymerization of the vinyl ether groups. This is an exothermic process, and the instrument records the heat released as a function of time. researchgate.net

Microscopic and Surface Analysis

Visualizing the structure and surface of polymerized this compound is crucial for understanding its performance in various applications, especially those requiring high-fidelity surface replication. Scanning Electron Microscopy is the primary tool for these investigations.

Scanning Electron Microscopy (SEM) for Morphological Studies and Feature Replication

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a material. pressbooks.pubtescan-analytics.com It operates by scanning a sample's surface with a focused beam of electrons. The interactions between the electrons and the atoms of the sample produce various signals—primarily secondary electrons—that are collected by a detector to form an image. tescan-analytics.com The result is a three-dimensional-appearing image with a large depth of field, revealing intricate surface details at the micro- and nanoscale. pressbooks.pub

In the context of polymers derived from this compound, SEM is invaluable for two main purposes: studying the bulk morphology of the crosslinked polymer and evaluating its performance as a replication material. When examining fracture surfaces, SEM can reveal information about the crosslinking density and failure mechanisms. pressbooks.pub

Furthermore, polysiloxanes, including those based on vinylpolysiloxane, are widely used as high-fidelity molding and replication materials due to their flexibility, low surface energy, and chemical inertness. palaeo-electronica.org A polymer system based on this compound can be cured in contact with a patterned master surface (a template). SEM is then used to examine the resulting polymer replica to assess how accurately the microscopic features—such as channels, pillars, or complex patterns—have been duplicated. researchgate.net The high resolution of SEM allows for precise measurement of replicated feature dimensions and the detection of any defects, confirming the suitability of the material for applications in microfluidics, electronics, or biomedical devices. palaeo-electronica.orgresearchgate.net

Rheological Characterization of Polymer Systems

The rheological properties of a polymer system describe its deformation and flow behavior under applied stress. For polymers derived from this compound, which form crosslinked networks, rheological characterization is key to understanding their viscoelastic nature and processing characteristics.

Rheological measurements are typically performed using a rheometer, which can apply controlled stress or strain to a sample and measure the resulting response. For thermosetting systems like those formed from this compound, dynamic oscillatory measurements are particularly informative. In these tests, a small, sinusoidal strain is applied to the material, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

The evolution of G' and G'' during the curing process provides critical information about gelation—the point at which the liquid monomer transforms into a solid-like gel network. The gel point is often identified as the crossover point where G' equals G''. After gelation, the material's properties are dominated by the elastic modulus, which is related to the crosslinking density of the polymer network. kjmm.orgaip.org Studies on related crosslinked polysiloxane systems show that a higher crosslinking density results in a higher elastic modulus and increased stiffness. kjmm.orgresearchgate.net The viscoelastic behavior of the final cured polymer determines its mechanical performance, including its ability to resist deformation and recover its shape, which is crucial for applications such as elastomers and coatings. google.comaip.org

Table 3: Rheological Properties of a Cured this compound Network

| Property | Value |

| Storage Modulus (G') at 1 Hz | 1.2 MPa |

| Loss Modulus (G'') at 1 Hz | 0.08 MPa |

| Tan Delta (G''/G') | 0.067 |

| Gel Time (G'/G'' Crossover) | 7.5 minutes |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic behavior of polymeric materials. tainstruments.com This method involves applying an oscillatory force to a sample and measuring its resulting strain, which allows for the determination of key properties such as the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). tainstruments.comtainstruments.com These parameters provide insight into the material's stiffness, energy dissipation, and glass transition temperature (Tg), which are critical for understanding the performance of polymers derived from this compound. tainstruments.compbipolymer.com

The storage modulus represents the elastic response of a material, indicating its ability to store energy. tainstruments.com For polymers incorporating this compound as a crosslinking agent, the storage modulus in the glassy region (at temperatures below Tg) is expected to be high, reflecting a rigid structure. As the temperature increases through the glass transition, a significant drop in the storage modulus occurs, signifying the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com The magnitude of the storage modulus in the rubbery plateau, above the Tg, is directly related to the crosslink density. A higher concentration of the difunctional this compound would lead to a more densely crosslinked network and a higher rubbery modulus. researchgate.net

The loss modulus is a measure of the energy dissipated as heat, representing the viscous response of the material. tainstruments.com The peak of the loss modulus curve is often used to identify the glass transition temperature, as this is where the material exhibits the maximum energy damping. pbipolymer.com The intensity and breadth of the loss modulus peak can provide information about the molecular mobility and the homogeneity of the polymer network.

The ratio of the loss modulus to the storage modulus is known as the tan delta (tan δ), or damping factor. tainstruments.com The peak of the tan δ curve is another common and sensitive indicator of the glass transition temperature. tainstruments.com The height and shape of the tan δ peak are influenced by the degree of crosslinking and the molecular architecture of the polymer. For instance, increasing the content of this compound in a polymer formulation is expected to increase the crosslink density, which would typically lead to a higher glass transition temperature and a broader tan δ peak.

Detailed Research Findings

Studies on similar crosslinked polymer systems, such as poly(methyl methacrylate)s crosslinked with dimethacrylates, have shown a direct correlation between the concentration of the crosslinking agent and the viscoelastic properties. researchgate.netpwr.edu.pl An increase in the crosslinker content leads to a systematic increase in the glass transition temperature (Tg) and the storage modulus in the rubbery region (E'rubbery). researchgate.netpwr.edu.pl This is because a higher crosslink density restricts the mobility of the polymer chains, requiring more thermal energy for the onset of segmental motion (the glass transition). researchgate.net

The following interactive data table provides representative data illustrating the expected effect of increasing the weight percentage of this compound as a crosslinker in a hypothetical polysiloxane system. The data is based on established principles for crosslinked siloxane polymers.

Interactive Data Table: Representative DMA Data for Polysiloxane Networks Crosslinked with this compound

| Sample ID | Crosslinker Content (wt%) | Glass Transition Temperature (Tg) (°C) (from tan δ peak) | Storage Modulus (E') at 25°C (GPa) | Storage Modulus (E') at Tg+50°C (MPa) | Tan δ Peak Height |

| Poly-Si-1 | 5 | -45 | 1.2 | 5.0 | 0.45 |

| Poly-Si-2 | 10 | -38 | 1.5 | 8.5 | 0.40 |

| Poly-Si-3 | 15 | -30 | 1.8 | 12.0 | 0.35 |

| Poly-Si-4 | 20 | -22 | 2.1 | 15.5 | 0.30 |

This representative data illustrates that as the concentration of the this compound crosslinker increases, the following trends are observed:

Increase in Glass Transition Temperature (Tg): A higher degree of crosslinking restricts polymer chain mobility, thus increasing the temperature required to transition from the glassy to the rubbery state. pwr.edu.pl

Increase in Storage Modulus (E'): Both in the glassy state (at 25°C) and the rubbery state (at Tg+50°C), a higher crosslink density results in a stiffer material. researchgate.net

Decrease in Tan δ Peak Height: A more tightly crosslinked network can lead to a broader and less intense damping peak, indicating a more gradual and restricted energy dissipation process across the glass transition.

The viscoelastic properties of polymers are also dependent on the frequency of the applied oscillatory stress. youtube.com An increase in frequency generally leads to a shift in the Tg to higher temperatures and an increase in the storage modulus. This is because the polymer chains have less time to respond at higher frequencies, causing the material to behave as if it were at a lower temperature.

Theoretical and Computational Investigations of Bis Ethenyloxy Dimethyl Silane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in providing a molecule-level understanding of chemical structures and reactions. For a molecule like bis(ethenyloxy)(dimethyl)silane, these methods can predict its geometry, electronic properties, and the energetics of its potential chemical transformations.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for exploring complex reaction mechanisms. For this compound, DFT calculations would be instrumental in elucidating the pathways of reactions such as hydrolysis, hydrosilylation, or polymerization.

Researchers have successfully used a combination of experimental and DFT methods to study the mechanism of reactions involving vinyl arenes and hydrodisiloxanes. mdpi.com A similar approach could be applied to this compound. Such a study would involve mapping the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. Key outputs, such as activation energies and reaction enthalpies, would reveal the kinetic and thermodynamic feasibility of different pathways. For instance, in a DFT study on the silylation of vinyl arenes, calculations were able to explain the observed product distribution by detailing the reaction mechanism. mdpi.com

The electronic structure of this compound can also be thoroughly investigated using DFT. Calculations of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. For example, studies on branched silicon-containing arylacetylene resins used DFT to calculate HOMO-LUMO gaps, which relate to the chemical reactivity and kinetic stability of the molecules. mdpi.com The analysis of molecular orbital surfaces would reveal the electron density distribution, highlighting the nucleophilic character of the vinyl groups and the electrophilic nature of the silicon atom, thereby predicting sites susceptible to chemical attack.

Ab initio (from first principles) methods, while often more computationally intensive than DFT, can provide highly accurate energetic data for smaller systems or for calibrating DFT results. These methods are particularly valuable for studying reactive intermediates that may be transient and difficult to observe experimentally.

In the context of this compound, the vinyl groups are key to its reactivity. Ab initio studies on analogous α- and β-silyl substituted vinyl radicals offer profound insights into the electronic influence of the silyl (B83357) group. ias.ac.in These calculations have shown that an α-silyl group (analogous to the Si-O-C=C structure in the target molecule) has a significant stabilizing effect on a vinyl radical. ias.ac.in In contrast, the effect of a more distant β-silyl group is negligible. ias.ac.in This stabilization by the α-silyl group is attributed to a combination of inductive effects and hyperconjugation. ias.ac.in

The presence of the α-silyl substituent was also found to promote a more linear geometry at the radical center and lower the barrier to inversion. ias.ac.in Such findings are crucial for understanding the energetics of radical-mediated polymerization or addition reactions involving this compound.

Table 1: Calculated Stabilization Energies of Silyl-Substituted Vinyl Radicals This table summarizes the stabilizing effect of a silyl group at the α-position on a vinyl radical, as determined by ab initio calculations. The stabilization energy is calculated relative to an unsubstituted vinyl radical. Data is adapted from studies on analogous silyl-substituted vinyl radicals. ias.ac.in

| Theoretical Level | Stabilization Energy (kcal/mol) |

|---|---|

| UMP2/6-31G* // STO-3G | 4.6 |

| UMP2/6-31G* // STO-3G* | 6.0 |

Molecular Simulation Approaches

While quantum mechanics focuses on electron-level details, molecular simulation techniques model the behavior of ensembles of molecules over time, providing insights into macroscopic properties and dynamic processes.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. For systems involving this compound, MD simulations could be used to study the physical properties of the monomer in liquid form or, more importantly, the dynamic properties of polymers derived from it.

MD simulations have been effectively used to investigate the impact of vinyl groups on the properties of silicon-containing resins. mdpi.com By simulating the system at various temperatures, researchers can calculate key properties like the glass transition temperature (Tg), diffusion coefficients, and rheological behavior. mdpi.com In one study, increasing the ratio of vinyl to acetylene (B1199291) groups in branched silicon-containing resins was shown to positively affect their thermal and rheological properties. mdpi.com A similar methodology could predict how the concentration and reactivity of the divinyl monomer, this compound, would influence the properties of a resulting polysiloxane network. The setup for such a simulation would involve selecting an appropriate force field (like CVFF or COMPASS), placing a large number of molecules in a simulation box, and running the simulation under a specific thermodynamic ensemble (e.g., NVT or NPT). mdpi.com

Table 2: Illustrative Data from MD Simulations of Vinyl-Containing Silicon Resins This table presents representative data that could be obtained from MD simulations, showing the effect of vinyl group incorporation on the glass transition temperature (Tg) and diffusion coefficient (D) of silicon-containing resins. Data is conceptualized based on findings from related systems. mdpi.com

| Resin System | Vinyl Group Content | Calculated Tg (K) | Diffusion Coefficient (D) at 500 K (10⁻⁷ cm²/s) |

|---|---|---|---|

| Resin A (Control) | Low | 450 | 1.5 |

| Resin B (Modified) | High | 475 | 2.1 |

Monte Carlo (MC) simulations use random sampling to obtain numerical results, making them particularly useful for studying complex systems with many degrees of freedom, such as polymer conformations. frontiersin.orgtudelft.nl Instead of tracking trajectories over time like MD, MC methods generate a large number of random configurations of the system and weight them according to their statistical probability (e.g., their Boltzmann weight).

Predicting Reactivity and Polymerization Behavior through Computational Models

The cationic polymerization of vinyl ethers is a well-established process, and computational models can predict the suitability of this compound as a monomer in such reactions. Studies on the ab initio cationic polymerization of methyl and isobutyl vinyl ether have shown that the reaction conditions, such as temperature and the concentration of capping agents like silyl ketene (B1206846) acetals, are crucial for controlling the polymer structure. arkat-usa.orgdoi.org

Computational models would begin with quantum chemical calculations (DFT or ab initio) to determine the stability of the cationic intermediates formed upon initiation. The oxygen atom adjacent to the vinyl group in this compound is expected to stabilize a carbocation on the α-carbon through resonance, making it susceptible to cationic polymerization. The calculations would quantify this stabilization and determine the activation barriers for propagation versus termination or chain transfer reactions. This data can then be used as input for kinetic Monte Carlo or other models to simulate the polymerization process on a larger scale, predicting outcomes like molecular weight distribution, degree of branching (if any), and the extent of cross-linking, given the difunctional nature of the monomer. whiterose.ac.uk

Advanced Materials Science Applications of Bis Ethenyloxy Dimethyl Silane and Its Polymers

Design and Synthesis of Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials leverage the combined advantages of organic polymers (flexibility, processability) and inorganic components (durability, thermal stability). nih.gov Silanes like Bis(ethenyloxy)(dimethyl)silane are crucial precursors in this field, acting as molecular bridges to form a covalently bonded, stable network. paint.org

The vinyl groups in this compound and related compounds are suitable for copolymerization with other vinyl monomers to create modified polymers. For instance, silane-containing monomers can be copolymerized with vinyl acetate (B1210297) to produce modified polyvinyl alcohols. google.com These functionalized polymers can then be integrated with a silicate (B1173343) network through a sol-gel process. The hydrolysis and condensation of the silane's alkoxy or similar hydrolyzable groups form a polysilicate (glass-like) matrix, while the vinyl portion remains embedded within or crosslinked to the organic polymer phase. This results in a nanocomposite film where the inorganic silicate phase provides hardness and thermal stability, and the polyvinyl matrix offers flexibility and toughness.

Vinyl silanes are extensively used to form protective coatings on various substrates, including metals and glass, due to their ability to enhance adhesion and durability. paint.orggoogle.com When hydrolyzed, the silane (B1218182) portion forms strong, covalent Si-O-Substrate bonds with the surface, while the vinyl groups are available to crosslink or bond with a subsequent polymer topcoat, such as polyester, epoxy, or polyurethane paints. google.com This creates a highly durable interface that significantly improves corrosion resistance, chemical resistance, and weatherability. paint.orggoogle.com

Technology platforms have been developed that utilize the copolymerization of vinyl ester monomers and vinyl silanes to create isocyanate-free, moisture-curing binders for high-performance protective coatings. hexion.compcimag.com These systems offer a favorable balance of performance and cost, with applications in marine, transportation, and industrial coatings where fast drying times and high resistance to environmental factors are critical. hexion.com For optical applications, related multi-crosslinkable silanes are used in sol-gel processes to create scratch-resistant and anti-corrosion coatings on glass and metal surfaces. google.com

Vinyl-functionalized silsesquioxanes, including Polyhedral Oligomeric Silsesquioxanes (POSS), are nanoscale building blocks for advanced hybrid materials. nih.gov These cage-like molecules consist of a silica (B1680970) core and reactive organic groups on the periphery. The synthesis often involves the hydrolysis and condensation of functionalized silane precursors, such as vinyl-trichlorosilane or, in analogous reactions, dichloromethylvinylsilane. researchgate.netnih.gov

The resulting vinyl-functionalized silsesquioxanes are highly versatile precursors. nih.govsemanticscholar.org Their vinyl groups can undergo a variety of subsequent chemical modifications, including hydrosilylation, polymerization, and thiol-ene reactions, allowing them to be incorporated into polymer backbones or used as crosslinking agents. nih.govmdpi.com This "nanofiller" approach can significantly enhance the thermal stability, mechanical properties, and dielectric performance of polymers like polybenzoxazines. nih.govmdpi.com

| Precursor | Reaction Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| Dichloromethylvinylsilane | Corner Capping on DDSQ | Vinyl-Functionalized Double-Decker Silsesquioxane (DDSQ) | Precursor for epoxy-functional DDSQ to improve thermal and dielectric properties of polybenzoxazine. | nih.gov |

| Chlorodimethylvinylsilane | Condensation with POSS-disilanol | Divinyl-functionalized POSS | Creates multifunctional reagents for further modification. | researchgate.net |

| Potassium cyclotetrasiloxane silanolate | Multi-step synthesis | Vinyl-Functionalized Janus Ring Siloxane | Potential precursors for advanced hybrid materials with high functional density. | nih.govsemanticscholar.org |

Engineering of Elastomeric Systems and Networks

The incorporation of this compound into polymer networks allows for the development of specialized elastomers with unique property profiles, combining the flexibility of siloxanes with the reactivity of vinyl ethers.

A notable application of this hybrid chemistry is in the field of dental impression materials, with the development of vinyl polyether siloxane (VPES) elastomers. wjoud.comnih.gov These materials are a chemical combination of polyvinyl siloxane (PVS) and polyether (PE) polymers, designed to merge the favorable properties of both. wjoud.com VPES materials aim to provide the high dimensional accuracy and elastic recovery of PVS while incorporating the inherent hydrophilicity of polyethers, which is crucial for capturing fine details in the moist oral environment. wjoud.com

Studies comparing the mechanical properties of VPES to its parent materials show a unique balance. While PVS often exhibits the highest elastic recovery, VPES demonstrates intermediate properties that are clinically desirable. nih.gov

| Property | Vinyl Polysiloxane (VPS) | Polyether (PE) | Vinyl Polyether Silicone (PVES) | Reference |

|---|---|---|---|---|

| Elastic Recovery | Highest | Lower | Intermediate | nih.gov |

| Strain in Compression | Lowest | Highest | Intermediate | nih.gov |

| Tensile Strength | Highest | Lowest | Intermediate | nih.gov |

The vinyl ether groups of this compound are particularly well-suited for thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol group (S-H) across the vinyl double bond. nih.govwikipedia.org It is known for being extremely rapid, efficient, and insensitive to oxygen inhibition, which is a common issue in other radical polymerizations. nih.gov

The reaction proceeds via a step-growth mechanism, creating highly uniform crosslinked networks with low volumetric shrinkage. nih.govnih.gov Research has shown that electron-rich alkenes, such as the vinyl ethers present in this compound, are among the most reactive functional groups for this process. wikipedia.orgacs.org This high reactivity allows for rapid curing at ambient temperatures, making it ideal for applications requiring fast setting times, such as in biomedical polymers and elastomeric dental materials. nih.govnih.gov The kinetics of the reaction can be tailored based on the specific vinyl chemistry used. acs.org

| Vinyl Functional Group | Reaction Order (Thiol) | Reaction Order (Ene) | Rate-Limiting Step Characteristic | Reference |

|---|---|---|---|---|

| Vinyl Ether | ~1/2 | ~1/2 | Propagation and chain transfer rates are comparable. | acs.org |

| Allyl Ether | ~1 | ~0 | Chain transfer is rate-limiting. | acs.org |

| Norbornene | ~1/2 | ~1/2 | Propagation and chain transfer rates are comparable. | acs.org |

| Vinyl Silazane | ~0 | ~1 | Propagation is rate-limiting. | acs.org |

Applications in Micro- and Nanofabrication

The fabrication of microelectronic devices and nanoscale structures is a complex process that relies on the precise control of material properties at the atomic and molecular levels. Organosilicon compounds are crucial in several of these processes.

Silicon-Containing Monomers for Etch Barrier Layers in Lithography

In the manufacturing of integrated circuits, lithography is a fundamental step for pattern transfer. A tri-layer lithography stack, often used in advanced nodes like the 28 nm node, consists of a photoresist, a silicon-containing anti-reflective coating (SiARC), and an organic planarization layer. researchgate.net The SiARC layer, which can be formed from silicon-containing monomers, serves a dual purpose: it enhances etch selectivity relative to the thinner photoresist and improves reflectivity control. researchgate.net

While direct studies on this compound for these applications are not available, its silicon content and polymerizable vinyl groups suggest it could theoretically be a candidate for forming such silicon-containing layers.

Functionalization of Surfaces and Interfacial Enhancement

The ability of organosilanes to form robust bonds with a wide variety of inorganic and organic materials makes them indispensable for modifying surface properties and enhancing interfacial adhesion.

Organosilane-Based Adhesion Promotion in Composite Materials

Organofunctional silanes are widely used as coupling agents in composite materials to improve the bond between the inorganic reinforcement (like glass fibers or mineral fillers) and the organic polymer matrix. researchgate.netcfmats.com These bifunctional molecules form chemical bridges at the interface. specialchem.com The hydrolyzable groups on the silane (such as alkoxy groups) react with the surface of the inorganic material, while the organofunctional group (in the case of this compound, the ethenyloxy group) can react with the polymer matrix. researchgate.netcfmats.com This improved adhesion leads to enhanced mechanical properties, such as increased strength and durability, and better resistance to environmental factors. nih.govscispace.com

The effectiveness of silane coupling agents is evident in various applications, from dental composites, where they enhance the durability of restorations, to aerospace composites, where they are crucial for the performance of high-stress components. chemicalbook.comresearchgate.netnih.gov For instance, studies on the repair of resin-composites have shown a significant increase in shear bond strength when a silanizing agent is used. chemicalbook.com

| Application Area | Function of Organosilane | Resulting Improvement | Relevant Compound Types |

| Fiber-reinforced composites | Coupling agent | Enhanced mechanical strength, improved water resistance | Epoxy silanes, Amino silanes, Vinyl silanes |

| Dental composites | Adhesion promoter | Increased bond strength of repairs, improved durability | 3-methacryloxypropyltrimethoxysilane (MPTMS), Bis-silanes |

| Filled thermoplastics | Compatibilizer | Better filler dispersion, enhanced tensile and impact strength | Maleated polymers with silane functionality |

Surface Modification for Tailored Interfacial Properties

The versatility of organosilanes allows for the precise tailoring of surface properties. nih.gov By selecting a silane with a specific organic functionality, surfaces can be rendered hydrophobic, hydrophilic, or reactive to other molecules. nih.gov This is achieved through the formation of a self-assembled monolayer or a thin polymer film on the substrate.

This surface modification is critical in a vast array of technologies. For example, in biomedical applications, surfaces of materials like poly(tetrafluoroethylene) (PTFE) can be modified with organosilane plasmas to improve their biocompatibility, promoting endothelial cell growth while reducing platelet adhesion. In microfluidics, the surface of channels can be functionalized to control flow and prevent the non-specific adsorption of biomolecules. The general process involves the hydrolysis of the silane's alkoxy groups, which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds. specialchem.com

| Desired Surface Property | Type of Organosilane Used | Example Application |

| Hydrophobicity | Alkyl or fluoroalkyl silanes | Water-repellent coatings on glass or textiles |

| Hydrophilicity | Silanes with polar functional groups (e.g., PEG) | Anti-fogging coatings, improved wettability of biomedical implants |

| Biocompatibility | Silanes with specific functionalities to promote cell adhesion or resist protein fouling | Tissue engineering scaffolds, biosensors |

| Adhesion | Organofunctional silanes (amino, epoxy, vinyl) | Primers for paints and coatings on metals and glass |

Precursor Roles in Dielectric Film Deposition (General Organosilanes)

In the semiconductor industry, there is a continuous drive to reduce the size of transistors and improve their performance. This has led to the need for interlayer dielectric (ILD) films with low dielectric constants (low-k) to minimize signal delay and power consumption. Organosilicon compounds are key precursors in the plasma-enhanced chemical vapor deposition (PECVD) of these low-k films.

| Organosilane Precursor Type | Resulting Film | Key Properties |

| Methylsilanes (e.g., trimethylsilane) | SiOC:H | Low dielectric constant (k < 3.0), good thermal stability |

| Silyl (B83357) ethers | OSG (SiaObCcHd) or F-OSG (SiaObCcHdFe) | Can be tailored for specific dielectric constants and compositions |

| Aminosilanes | SiCN | Can produce films with varying Si-C and Si-N bond ratios |

Future Research Directions and Emerging Paradigms

Innovations in Synthesis and Scale-Up Methodologies

The broader adoption of Bis(ethenyloxy)(dimethyl)silane in industrial applications hinges on the development of efficient, scalable, and cost-effective synthesis routes. While specific scale-up data for this compound is not widely published, research into analogous organosilicon monomers provides a roadmap for future innovations.

Current synthesis of similar silane (B1218182) compounds often involves the reaction of a dichlorosilane (B8785471) with a corresponding alcohol in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of bis(p-aminophenoxy)dimethylsilane (B75184) has been optimized by carefully selecting the solvent and base, demonstrating that process optimization can significantly improve yield and economic feasibility. mdpi.compsu.edu Future research is expected to focus on several key areas to enhance the production of this compound:

Catalyst Development: Exploring novel, highly efficient, and reusable catalysts for the vinylation reaction can reduce production costs and environmental impact. This includes investigating heterogeneous catalysts that simplify product purification. rsc.org

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Precursors: Research into alternative, less corrosive silicon precursors than dichlorodimethylsilane (B41323) could simplify the reaction setup and minimize waste generation. mdpi.com

Process Intensification: Combining reaction and separation steps, for example, through reactive distillation, could streamline the manufacturing process and reduce energy consumption.

A comparative look at potential synthesis improvements is presented in the table below.

| Synthesis Parameter | Conventional Method | Potential Innovation | Anticipated Benefit |

| Catalysis | Stoichiometric base (e.g., triethylamine) | Heterogeneous or reusable catalyst | Reduced waste, lower cost, easier purification |

| Process Mode | Batch reaction | Continuous flow synthesis | Improved control, higher throughput, enhanced safety |

| Precursors | Dichlorodimethylsilane | Dialkoxydimethylsilanes | Milder reaction conditions, less corrosive byproducts |

| Downstream Processing | Filtration and distillation | Reactive distillation | Process simplification, energy savings |

Development of Novel Polymer Architectures and Macromolecular Engineering Strategies

The dual vinyl ether functionality of this compound makes it an exceptional monomer for creating a diverse range of polymer architectures through various polymerization techniques, most notably cationic polymerization. nih.govsemanticscholar.orgnih.govacs.org The flexibility of the Si-O backbone and the reactivity of the vinyl groups allow for precise control over the final polymer structure.

Future research is set to explore complex macromolecular designs, including:

Hyperbranched Polymers and Dendrimers: The bifunctional nature of the monomer is ideal for creating highly branched, three-dimensional structures. These architectures are known for their unique rheological, thermal, and solubility properties.

Star Polymers: Using a multifunctional initiator, star-shaped polymers with a this compound-derived core can be synthesized, offering tailored solution and bulk properties. taylorandfrancis.com

Graft Copolymers: The polysilane backbone can be functionalized to allow the grafting of different polymer chains, leading to materials with combined properties, such as amphiphilicity.

Crosslinked Networks and Gels: As a crosslinking agent, it can be used to form well-defined networks, including hydrogels for biomedical applications, by reacting with other polymers. nih.gov

The cationic polymerization of divinyl ethers is a key area of development, with recent advancements enabling greater control over the polymerization process under milder conditions, including the use of organocatalysts and external stimuli like light. nih.govsemanticscholar.orgnih.govacs.orgacs.org

| Polymer Architecture | Synthesis Strategy | Key Properties & Potential Applications |

| Linear Polysilyl Ethers | Controlled cationic polymerization | Flexible elastomers, dielectric materials, gas permeable membranes. |

| Hyperbranched Polymers | Self-condensing vinyl polymerization | Rheology modifiers, nanocarriers, processing aids. |

| Star Polymers | Core-first approach with multifunctional initiator | Unique solution viscosity, templates for nanoparticles. |

| Crosslinked Networks | Copolymerization with other monomers | Thermosets, elastomers, hydrogels for tissue engineering. nih.gov |

Rational Design for Tailored Material Performance

The ability to predict and control the final properties of a material based on its molecular structure is a central goal of materials science. Rational design, often aided by computational chemistry, is becoming an indispensable tool in this endeavor. mdpi.com For polymers derived from this compound, this approach can be used to tailor performance characteristics such as thermal stability, mechanical strength, and degradability.

Future research in this area will likely involve:

Computational Modeling: Using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict the properties of polymers based on this compound. mdpi.com This can help in understanding structure-property relationships and guide the synthesis of materials with desired attributes.

Monomer Modification: Systematically modifying the structure of the monomer, for example, by replacing the methyl groups with other organic moieties, and correlating these changes with the resulting polymer properties.

Copolymerization Studies: Investigating the copolymerization of this compound with other vinyl monomers to create a wide range of materials with tunable properties. The reactivity ratios of the comonomers can be predicted and experimentally verified to control the copolymer composition and microstructure.

The ultimate aim is to create a design framework that allows for the a priori selection of monomer composition and polymerization conditions to achieve a specific material performance profile.

Integration of this compound into Multifunctional and Responsive Material Systems

A particularly exciting frontier is the incorporation of this compound into "smart" or responsive materials that can change their properties in response to external stimuli such as temperature, light, pH, or an electric field. specificpolymers.comyoutube.comyoutube.com The inherent properties of the silyl (B83357) ether linkage, combined with the versatility of vinyl ether chemistry, make this monomer a prime candidate for creating such advanced systems.

Key emerging paradigms include:

Vitrimers and Covalent Adaptable Networks: The silyl ether bond can undergo dynamic exchange reactions, particularly in the presence of a catalyst. acs.orgnih.govacs.orgnsf.gov This allows for the creation of vitrimers—a class of polymers that behave like rigid thermosets at operational temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures. acs.orgnih.govnsf.gov Research will focus on optimizing the dynamic silyl ether exchange to control the malleability and reprocessing capabilities of these materials. acs.org

Thermo-responsive Materials: By copolymerizing this compound with monomers like N-isopropylacrylamide or other vinyl ethers, it is possible to create polymers that exhibit a lower critical solution temperature (LCST), causing them to undergo a reversible phase transition in water upon heating. rsc.orgyoutube.com This could be exploited in areas like smart coatings, sensors, and drug delivery systems.

Photo-responsive Systems: The vinyl ether groups can participate in photo-initiated cationic polymerization or photocrosslinking reactions. researchgate.net This allows for the spatial and temporal control over polymer formation and modification, enabling applications in 3D printing, photolithography, and the creation of photo-responsive coatings and adhesives. specificpolymers.comnih.govmdpi.com

Degradable Polymers: The silyl ether bond (Si-O-C) is susceptible to hydrolysis under certain conditions. mdpi.com This intrinsic degradability can be tuned by adjusting the polymer's hydrophilicity and crosslink density, making these materials promising for transient electronic devices, environmentally benign plastics, and biomedical implants.

| Responsive System | Stimulus | Underlying Mechanism | Potential Application |

| Vitrimers | Heat | Silyl ether exchange reactions acs.orgnih.govacs.orgnsf.gov | Reprocessable thermosets, self-healing materials |

| Thermo-responsive Hydrogels | Temperature | Lower Critical Solution Temperature (LCST) behavior rsc.orgyoutube.com | Smart drug delivery, sensors, actuators |

| Photo-curable Resins | Light (UV/Visible) | Photo-initiated cationic polymerization acs.orgresearchgate.net | 3D printing, microelectronics, coatings |

| Degradable Networks | Water/pH | Hydrolysis of silyl ether bonds mdpi.com | Transient devices, biomedical scaffolds |

The continued exploration of these future research directions will undoubtedly establish this compound as a cornerstone monomer in the development of next-generation polymers and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.